molecular formula C9H7F3N4OS B13753637 3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13753637
M. Wt: 276.24 g/mol
InChI Key: CECNQZUEFWTFDZ-UHFFFAOYSA-N
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Description

3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a trifluoroethoxy group attached to a pyridine ring, which is further connected to a thiadiazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a pyridine intermediate, which involves the reaction of 2-chloropyridine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.

    Introduction of the Thiadiazole Ring: The pyridine intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Final Amination Step:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles (halides, alkoxides); reactions often require the presence of a base and are conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with different nucleophilic groups replacing the amine.

Scientific Research Applications

3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit or activate certain enzymes by binding to their active sites, thereby modulating their activity.

    Interact with Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

    Affect Gene Expression: It can modulate the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: A related compound with a similar trifluoroethoxy group but different functional groups attached to the pyridine ring.

    2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: Another compound with a trifluoroethoxy-pyridine structure, used in medicinal chemistry.

Uniqueness

3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the trifluoroethoxy group and the thiadiazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C9H7F3N4OS

Molecular Weight

276.24 g/mol

IUPAC Name

3-[4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C9H7F3N4OS/c10-9(11,12)4-17-5-1-2-14-6(3-5)7-15-8(13)18-16-7/h1-3H,4H2,(H2,13,15,16)

InChI Key

CECNQZUEFWTFDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OCC(F)(F)F)C2=NSC(=N2)N

Origin of Product

United States

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